molecular formula C10H10N2S2 B134101 Methyl (4-methylphenyl)cyanocarbonimidodithioate CAS No. 152381-94-7

Methyl (4-methylphenyl)cyanocarbonimidodithioate

Cat. No.: B134101
CAS No.: 152381-94-7
M. Wt: 222.3 g/mol
InChI Key: GNVRJYWXSLMFHV-UHFFFAOYSA-N
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Description

Methyl (4-methylphenyl)cyanocarbonimidodithioate is an organic compound with the molecular formula C10H10N2S2. It is known for its unique chemical structure, which includes a cyanocarbonodithioimidate group attached to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methylphenyl)cyanocarbonimidodithioate typically involves the reaction of 4-methylphenyl isothiocyanate with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methylphenyl isothiocyanate+methylamineMethyl 4-methylphenyl cyanocarbonodithioimidate\text{4-methylphenyl isothiocyanate} + \text{methylamine} \rightarrow \text{this compound} 4-methylphenyl isothiocyanate+methylamine→Methyl 4-methylphenyl cyanocarbonodithioimidate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methylphenyl)cyanocarbonimidodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The cyanocarbonodithioimidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl (4-methylphenyl)cyanocarbonimidodithioate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (4-methylphenyl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (4-methylphenyl)cyanocarbonimidodithioate can be compared with other similar compounds, such as:

  • Methyl 4-methylphenyl isothiocyanate
  • Methyl 4-methylphenyl thiocyanate
  • Methyl 4-methylphenyl dithiocarbamate

These compounds share similar structural features but differ in their functional groups and chemical properties.

Properties

IUPAC Name

[(4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-8-3-5-9(6-4-8)14-10(13-2)12-7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRJYWXSLMFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650211
Record name Methyl 4-methylphenyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152381-94-7
Record name Carbonimidodithioic acid, cyano-, methyl 4-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152381-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methylphenyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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